molecular formula C9H9Cl2NO2 B13048453 (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No.: B13048453
M. Wt: 234.08 g/mol
InChI Key: MQEZPQHIAIRXQC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can be performed on the dichlorophenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Products include nitro derivatives and other oxidized forms.

    Reduction: Reduced forms of the dichlorophenyl group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(3,5-Dichlorophenyl)propanoic acid
  • ®-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Comparison:

  • Structural Differences: While similar in structure, ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has unique functional groups that confer distinct properties.
  • Reactivity: The presence of the amino group in ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride allows for different reactivity patterns compared to its analogs.
  • Applications: The unique structure of ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride makes it suitable for specific applications in research and industry that its analogs may not be able to fulfill.

This detailed article provides a comprehensive overview of ®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

MQEZPQHIAIRXQC-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.